Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate is an organic compound with the molecular formula C8H10N2O3 . It is a white to cream or pale yellow solid, sometimes appearing as crystals, powder, or crystalline powder .
Synthesis Analysis
The synthesis of this compound is complex and usually requires a series of organic synthesis reactions . A specific synthesis method is not provided in the search results, but it is mentioned that this compound is often used as an organic synthesis intermediate .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notationCCN1N=C(C)C=C1C([O-])=O
. The InChI Key for this compound is VFMGOJUUTAPPDA-UHFFFAOYSA-M
. Physical And Chemical Properties Analysis
This compound appears as a white to cream or pale yellow solid, sometimes appearing as crystals, powder, or crystalline powder . The assay (Aqueous acid-base Titration) is between 96.0% to 104.0% . The melting point is between 136.0-145.0°C .Scientific Research Applications
Synthesis and Modification
Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate serves as a substrate for synthesizing various heterocyclic compounds. A notable example is its use in the synthesis of ethyl 5-(pyrazol-1-yl)-1,2,3-thiadiazoles. This process involves a reaction with acetophenone hydrazones and a Vilsmeier–Haack complex, resulting in compounds that offer potential for further modifications and studies in biological activity (Vysokova et al., 2017).
Heterocyclic System Formation
In another study, this compound was utilized to produce a series of ethyl 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-aryl-1H-pyrazole-3-carboxylates. These compounds were obtained through a reaction with rhodanine, leading to the formation of a new heterocyclic system, 2-aryl-7-oxo-2,7-dihydrothiopyrano[3,4-c]pyrazole-5-carboxylic acids (Chaban et al., 2020).
Photochemical Properties
This compound demonstrated interesting photochemical properties, such as thermally reversible photochromism. When exposed to 366-nm light irradiation, it showed coloration in solid state at room temperature. This coloration could disappear either by melting or dissolving in solvents, suggesting potential applications in photochemical studies (Yokoyama et al., 2004).
Microwave-Assisted Synthesis
This compound was also used in the microwave-assisted synthesis of ethyl 1,3-disubstituted-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylates. This method proved to be rapid and efficient, yielding novel compounds with confirmed structures through various spectroscopic methods (Gu & Li, 2013).
Safety and Hazards
Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, washing with plenty of soap and water if it comes into contact with skin, and seeking medical advice if skin or eye irritation occurs .
properties
IUPAC Name |
ethyl 5-formyl-2-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)7-4-6(5-11)9-10(7)2/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPICOIXRDHVAPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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